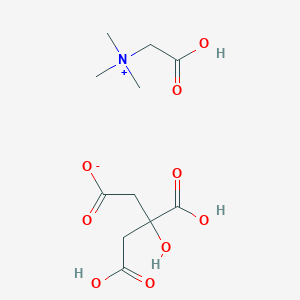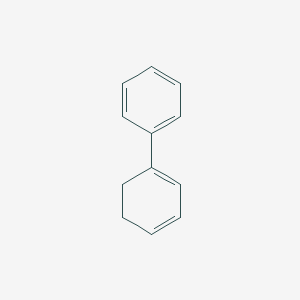
Benzene, 1,3-cyclohexadienyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-cyclohexadienyl- is a chemical compound that is commonly known as benzene. It is a colorless liquid that has a sweet odor. Benzene is widely used in various industries such as the production of plastics, rubber, and synthetic fibers. However, benzene is also known to be a carcinogen and exposure to it can cause various health problems.
Mecanismo De Acción
Benzene is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. This can lead to the development of cancer. Benzene can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders.
Efectos Bioquímicos Y Fisiológicos
Benzene can cause damage to the DNA, which can lead to mutations and the development of cancer. It can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders. Benzene exposure can also cause damage to the immune system, reproductive system, and nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other compounds. However, due to its carcinogenic properties, it is important to handle benzene with care and to use appropriate safety measures when working with it.
Direcciones Futuras
There are several future directions for research on benzene. One area of research is the development of safer alternatives to benzene in various industries. Another area of research is the development of biomarkers for benzene exposure and the identification of genetic factors that may increase susceptibility to benzene-induced cancer. Additionally, research is needed to better understand the mechanisms of benzene-induced toxicity and to develop effective treatments for benzene-induced diseases.
Conclusion
Benzene is a chemical compound that is widely used in various industries but is also known to be a carcinogen and can cause various health problems. It is important to handle benzene with care and to use appropriate safety measures when working with it. Further research is needed to develop safer alternatives to benzene, to better understand the mechanisms of benzene-induced toxicity, and to develop effective treatments for benzene-induced diseases.
Métodos De Síntesis
Benzene is produced through the process of catalytic reforming of naphtha, which is a crude oil derivative. This process involves the use of a catalyst such as platinum or rhenium to convert the hydrocarbons in naphtha into benzene and other aromatic compounds.
Aplicaciones Científicas De Investigación
Benzene has been extensively studied for its potential health effects. It is known to be a carcinogen and exposure to it can cause leukemia and other blood disorders. Benzene is also known to cause damage to the immune system, reproductive system, and nervous system. Therefore, benzene is a subject of research in the fields of toxicology, environmental health, and occupational health.
Propiedades
Número CAS |
15619-32-6 |
|---|---|
Nombre del producto |
Benzene, 1,3-cyclohexadienyl- |
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
cyclohexa-1,3-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-9H,6,10H2 |
Clave InChI |
WABIKPGZJAHEHK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
C1CC(=CC=C1)C2=CC=CC=C2 |
Sinónimos |
1,3-Cyclohexadien-1-ylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



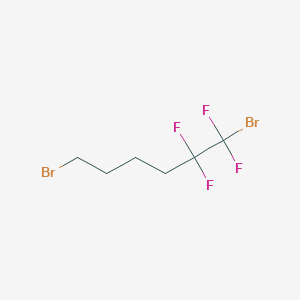
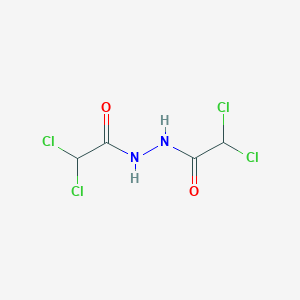
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
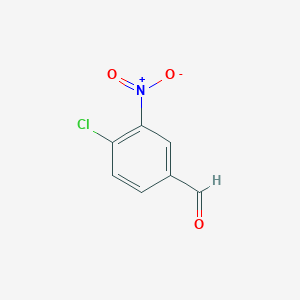
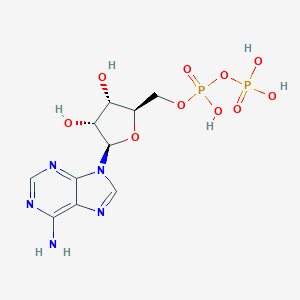
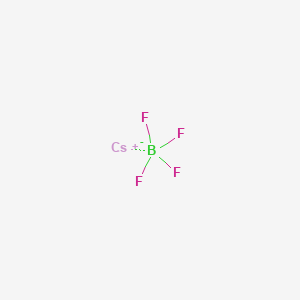
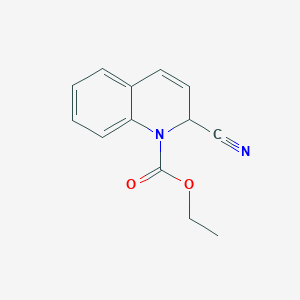
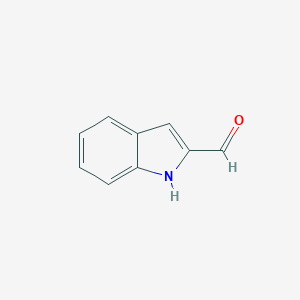
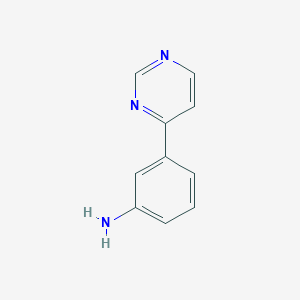
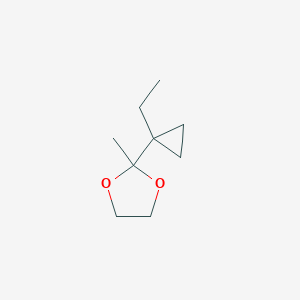
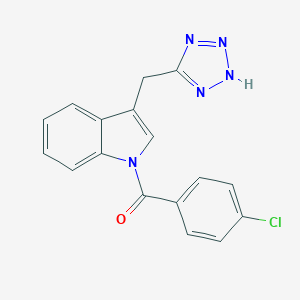
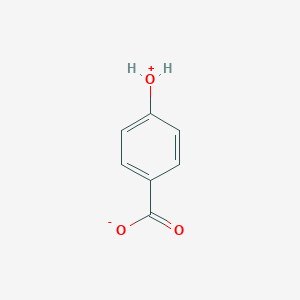
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
